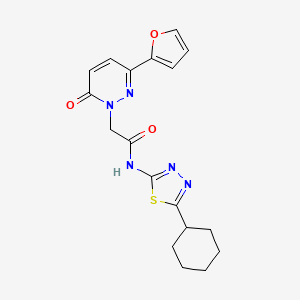

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

説明

BenchChem offers high-quality N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C18H19N5O3S |

|---|---|

分子量 |

385.4 g/mol |

IUPAC名 |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C18H19N5O3S/c24-15(19-18-21-20-17(27-18)12-5-2-1-3-6-12)11-23-16(25)9-8-13(22-23)14-7-4-10-26-14/h4,7-10,12H,1-3,5-6,11H2,(H,19,21,24) |

InChIキー |

KINBQLSAYGEWDH-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |

製品の起源 |

United States |

生物活性

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, emphasizing its therapeutic prospects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.4 g/mol. The compound features a thiadiazole ring, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, related compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often evaluated using the MTT assay, where lower IC50 values indicate higher potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 29 |

| Thiadiazole Derivative B | HeLa | 73 |

The presence of the thiadiazole moiety enhances lipophilicity and cellular permeability, which may contribute to the observed anticancer activities .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. Research indicates that compounds with this scaffold can inhibit bacterial growth effectively. For example, certain thiadiazoles have shown minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

The biological activity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is believed to be linked to its ability to interact with specific biological targets. The thiadiazole ring may facilitate interactions with enzymes or receptors involved in cancer cell proliferation or microbial resistance mechanisms.

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study synthesized various thiadiazole derivatives and evaluated their anticancer activity against HeLa and MCF-7 cell lines. The results indicated that modifications in the structure could significantly enhance cytotoxicity. For example, a derivative with dual phthalimide moieties exhibited an IC50 value of 29 µM against HeLa cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiadiazole-based compounds were tested for their antimicrobial properties against several pathogens. The study found that certain derivatives had remarkable activity against E. coli and S. aureus, suggesting their potential use in treating bacterial infections .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Thiadiazole derivatives can inhibit key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), which is implicated in inflammation and tumor growth .

- Case Studies :

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

- In Silico Studies : Molecular docking studies indicate that these compounds may act as inhibitors of inflammatory mediators, providing a basis for their therapeutic potential .

- Experimental Evidence : Compounds similar to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide have been evaluated for their anti-inflammatory activity using various in vitro models, showing promising results that warrant further investigation .

Synthesis and Structural Optimization

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step synthetic pathways that allow for structural modifications. These modifications can enhance biological activity and selectivity.

- Synthetic Pathways : Various synthetic routes have been developed to create thiadiazole derivatives with different substituents that affect their pharmacological profiles .

- Structure–Activity Relationship (SAR) : Understanding how different functional groups influence biological activity is crucial for optimizing these compounds for therapeutic applications .

Summary of Biological Activities

| Compound | Activity Type | Cell Lines Tested | Inhibition (%) |

|---|---|---|---|

| Compound A | Anticancer | MDA-MB-231 | 86% |

| Compound B | Anti-inflammatory | RAW 264.7 | 75% |

| N-(5-cyclohexyl...) | Anticancer | Various | 51%-86% |

Synthetic Routes for Thiadiazole Derivatives

| Step | Reagents/Conditions | Product |

|---|---|---|

| Step 1 | Cyclization of thioketone with hydrazine | Thiadiazole |

| Step 2 | Alkylation with cyclohexyl halide | N-cyclohexyl thiadiazole |

| Step 3 | Acetylation with acetic anhydride | Final compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。